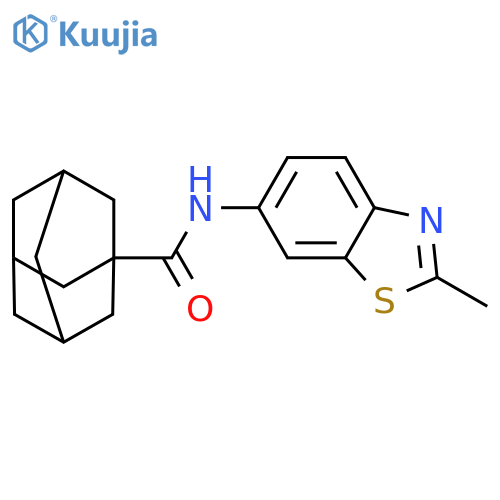

Cas no 313553-04-7 (N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide)

N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide

- (1s,3s)-N-(2-methylbenzo[d]thiazol-6-yl)adamantane-1-carboxamide

- Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(2-methyl-6-benzothiazolyl)-

- F0825-0177

- 313553-04-7

- Oprea1_354742

- SR-01000009378-1

- Z28296667

- AKOS001042309

- SR-01000009378

-

- インチ: 1S/C19H22N2OS/c1-11-20-16-3-2-15(7-17(16)23-11)21-18(22)19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,21,22)

- InChIKey: QQXRXHHRLGEOEV-UHFFFAOYSA-N

- ほほえんだ: C12(C(NC3C=C4SC(C)=NC4=CC=3)=O)CC3CC(CC(C3)C1)C2

計算された属性

- せいみつぶんしりょう: 326.14528450g/mol

- どういたいしつりょう: 326.14528450g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 2

- 複雑さ: 466

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 70.2Ų

じっけんとくせい

- 密度みつど: 1.327±0.06 g/cm3(Predicted)

- ふってん: 538.4±23.0 °C(Predicted)

- 酸性度係数(pKa): 13.73±0.20(Predicted)

N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0825-0177-5μmol |

N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide |

313553-04-7 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0825-0177-2mg |

N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide |

313553-04-7 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F0825-0177-10mg |

N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide |

313553-04-7 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F0825-0177-3mg |

N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide |

313553-04-7 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0825-0177-1mg |

N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide |

313553-04-7 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F0825-0177-4mg |

N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide |

313553-04-7 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F0825-0177-40mg |

N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide |

313553-04-7 | 90%+ | 40mg |

$140.0 | 2023-07-28 | |

| Life Chemicals | F0825-0177-5mg |

N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide |

313553-04-7 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F0825-0177-25mg |

N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide |

313553-04-7 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F0825-0177-2μmol |

N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide |

313553-04-7 | 90%+ | 2μmol |

$57.0 | 2023-07-28 |

N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide 関連文献

-

Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamideに関する追加情報

Comprehensive Overview of N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide (CAS No. 313553-04-7)

The compound N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide (CAS No. 313553-04-7) is a structurally unique molecule that has garnered significant interest in pharmaceutical and materials science research. Its hybrid structure, combining a benzothiazole moiety with an adamantane scaffold, offers a fascinating platform for exploring novel biological activities and material properties. Researchers are particularly intrigued by its potential applications in drug discovery, given the well-documented pharmacological profiles of both benzothiazole and adamantane derivatives.

In recent years, the scientific community has shown a growing interest in N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide due to its potential role in addressing modern health challenges. For instance, the adamantane group is known for its ability to enhance blood-brain barrier penetration, making this compound a candidate for central nervous system (CNS) drug development. This aligns with current trends in neuroscience research, where there's high demand for compounds that can target neurodegenerative diseases like Alzheimer's and Parkinson's.

The benzothiazole component of N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide contributes to its potential antimicrobial and anticancer properties. With the global rise in antibiotic resistance, compounds containing benzothiazole scaffolds are being vigorously investigated as potential solutions. The structural rigidity imparted by the adamantane group may further enhance these biological activities by improving metabolic stability and target binding affinity.

From a materials science perspective, the unique combination of aromatic (benzothiazole) and alicyclic (adamantane) components in 313553-04-7 offers interesting possibilities for advanced material development. The compound's potential for creating novel polymers with specific thermal and optical properties is currently under exploration. This aligns with the growing demand for specialty materials in electronics and photonics applications.

The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide typically involves the coupling of 2-methyl-6-aminobenzothiazole with 1-adamantanecarbonyl chloride. Recent advances in green chemistry have led to improved synthetic routes that reduce environmental impact while maintaining high yields. These developments respond to the pharmaceutical industry's increasing focus on sustainable manufacturing processes.

Analytical characterization of CAS No. 313553-04-7 typically employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The compound's purity and stability profile make it suitable for various research applications. Stability studies under different conditions (pH, temperature, light exposure) are particularly important given the growing regulatory emphasis on compound characterization in drug development.

Current research trends involving N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide focus on structure-activity relationship (SAR) studies to optimize its pharmacological profile. Computational chemistry approaches, including molecular docking and QSAR modeling, are being employed to predict and enhance its biological activities. These methods align with the pharmaceutical industry's shift toward computer-aided drug design to accelerate discovery timelines.

The patent landscape surrounding 313553-04-7 reveals growing intellectual property interest, particularly in its potential therapeutic applications. Several patent applications have emerged covering its use in various disease areas, reflecting the compound's versatility. This IP activity suggests that N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide may have significant commercial potential in coming years.

From a regulatory perspective, CAS No. 313553-04-7 is currently classified as a research chemical with no specific restrictions. However, researchers should stay informed about evolving regulations, especially concerning novel chemical entities. Proper handling and disposal procedures should always be followed in laboratory settings to ensure environmental and personal safety.

The future research directions for N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide may include exploring its potential in combination therapies, investigating its pharmacokinetic properties in greater detail, and developing more efficient large-scale synthesis methods. The compound's unique structural features continue to make it an attractive subject for multidisciplinary research at the intersection of chemistry, biology, and materials science.

313553-04-7 (N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide) 関連製品

- 898437-80-4(3-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(4-ethylpiperazin-1-yl)pyridazine)

- 2228751-75-3(2-1-hydroxy-2-(methylamino)ethylbenzene-1,3,5-triol)

- 1216259-23-2(1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone)

- 1599544-62-3(2-Chloro-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)

- 326-67-0(N-(2-Fluoro-4-methylphenyl)acetamide)

- 1704938-93-1((3S)-3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid)

- 1021248-46-3(5-bromo-N-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}propyl)furan-2-carboxamide)

- 917749-72-5(2-(4-Fluoro-benzylamino)-N-phenyl-acetamide)

- 2171701-91-8(tert-butyl N-3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate)

- 1806871-78-2(2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-carboxaldehyde)